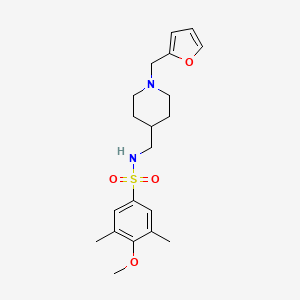

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

説明

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a furan-2-ylmethyl group and a benzenesulfonamide moiety. The benzenesulfonamide is further functionalized with methoxy and dimethyl groups at the 4-, 3-, and 5-positions, respectively. Its molecular formula is inferred as C21H29N2O4S, with a molecular weight of approximately 405.5 g/mol.

特性

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-methoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4S/c1-15-11-19(12-16(2)20(15)25-3)27(23,24)21-13-17-6-8-22(9-7-17)14-18-5-4-10-26-18/h4-5,10-12,17,21H,6-9,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGHCXMUDJSJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic compound with a complex molecular structure that suggests significant pharmacological potential. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Compound Overview

The compound has the following characteristics:

- Molecular Formula : C19H26N2O4S

- Molecular Weight : 362.5 g/mol

- Structural Features : The compound contains a piperidine ring, a furan moiety, and a sulfonamide group, which are often associated with various biological activities.

The biological activity of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with sulfonamide groups often exhibit enzyme inhibition properties. This specific compound may inhibit key enzymes involved in metabolic pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial effects against various strains of bacteria, suggesting potential use as an antimicrobial agent.

- CNS Activity : The presence of the piperidine ring indicates possible central nervous system (CNS) effects, including anxiolytic or analgesic properties.

Research Findings

Recent studies have highlighted the biological activities of related compounds, providing insights into the potential efficacy of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide | Lacks dimethyl groups | Antimicrobial |

| 4-Methoxy-N-(piperidinyl)benzenesulfonamide | Similar piperidine structure | Anticancer |

| 3,5-Dimethyl-N-(pyridinyl)benzenesulfonamide | Contains pyridine instead of furan | CNS activity |

These compounds share structural motifs but differ in functionality and biological effects, emphasizing the unique therapeutic potential of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide.

Case Studies

- Antibacterial Screening : In studies involving synthesized sulfonamide derivatives, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis. This suggests that N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide may exhibit similar properties due to its sulfonamide group .

- Enzyme Inhibition Studies : Compounds similar to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide have shown strong inhibitory activity against urease and acetylcholinesterase (AChE). For instance, certain derivatives demonstrated IC50 values significantly lower than standard inhibitors . This indicates potential for developing new therapeutics targeting these enzymes.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules, including piperidine derivatives, sulfonamides, and furan-containing analogs. Below is a detailed comparison based on substituents, molecular properties, and reported activities (where available).

Table 1: Comparative Analysis of Structural and Functional Features

Key Structural Differences and Implications

Piperidine Substitution :

- The target compound features a furan-2-ylmethyl group on the piperidine nitrogen, distinct from the phenethyl or methylphenethyl groups in fentanyl analogs . The furan moiety may enhance electron-rich interactions compared to purely aromatic substituents.

- In contrast, goxalapladib incorporates a methoxyethyl group on the piperidine, increasing hydrophilicity .

Sulfonamide vs. Carboxamide: The benzenesulfonamide group in the target compound differs from the carboxamide in N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide .

Aromatic Substitution Patterns :

- The 4-methoxy-3,5-dimethylbenzene substituent in the target compound introduces steric hindrance and lipophilicity, contrasting with the trifluoromethyl-biphenyl group in goxalapladib, which is bulkier and more electronegative .

Research Findings and Limitations

- Synthetic Feasibility : The compound’s moderate molecular weight (~405.5 g/mol) aligns with Lipinski’s rules, suggesting oral bioavailability, unlike higher-weight compounds like goxalapladib (718.8 g/mol) .

- Lack of Activity Data: No direct pharmacological data are available for the target compound, necessitating in vitro/in vivo studies to validate hypotheses.

- Structural Novelty: The combination of furan-2-ylmethyl and dimethylbenzenesulfonamide is unique among compared analogs, offering a template for further derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。